molecular formula C17H16ClNO4 B2920454 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide CAS No. 834896-05-8

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Cat. No. B2920454
CAS RN: 834896-05-8
M. Wt: 333.77
InChI Key: PYZWKMRBCYNBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide, also known as CEFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CEFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.84 g/mol. This compound has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Radiosynthesis Techniques

  • Radiosynthesis of Chloroacetanilide Herbicides : A study by Latli and Casida (1995) detailed the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, demonstrating techniques for studying the metabolism and mode of action of similar compounds through labeling with tritium. This could imply methodologies for researching 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide (Latli & Casida, 1995).

Metabolic Studies

  • Comparative Metabolism of Chloroacetamide Herbicides : Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the significance of understanding the metabolic pathways and potential toxicological profiles of compounds like this compound. These studies are crucial for assessing the safety and environmental impact of such chemicals (Coleman et al., 2000).

Antioxidant Activities

  • Action of Phenolic Derivatives as Antioxidants : The research on phenolic compounds like acetaminophen and salicylate by Dinis, Maderia, and Almeida (1994) explores their role as inhibitors of lipid peroxidation and peroxyl radical scavengers. This could suggest potential antioxidant applications for structurally related compounds, emphasizing the importance of the phenolic structure in biological activity (Dinis, Maderia, & Almeida, 1994).

Synthesis and Biological Activities

  • Synthesis and Evaluation of Acetamide Derivatives : A study by Rani et al. (2014) on the synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities demonstrates the potential medicinal applications of acetamide derivatives. This work suggests that compounds with similar structures could be synthesized and evaluated for various biological activities, indicating a potential research direction for this compound (Rani et al., 2014).

properties

IUPAC Name

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKMRBCYNBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.